N-(butan-2-yl)-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(butan-2-yl)-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-chlorophenyl group at position 2, methyl groups at positions 3 and 5, and a sec-butylamine substituent at position 5. Pyrazolo[1,5-a]pyrimidines are known for their versatility in medicinal chemistry, with applications in anti-mycobacterial agents (), CRF1 receptor antagonism (), and kinase inhibition (). The sec-butylamine moiety and halogenated aryl groups in this compound suggest possible bioactivity modulation through steric and electronic effects .
Properties
Molecular Formula |
C18H21ClN4 |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
N-butan-2-yl-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C18H21ClN4/c1-5-11(2)20-16-10-12(3)21-18-13(4)17(22-23(16)18)14-6-8-15(19)9-7-14/h6-11,20H,5H2,1-4H3 |
InChI Key |
FPRRLMTYMRKRHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC(=NC2=C(C(=NN12)C3=CC=C(C=C3)Cl)C)C |
Origin of Product |
United States |
Biological Activity
N-(butan-2-yl)-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention in pharmacological research due to its potential biological activities, including anticancer properties and enzyme inhibition.
| Property | Value |
|---|---|
| Molecular Formula | C18H21ClN4 |
| Molecular Weight | 328.84 g/mol |
| LogP | 4.5542 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Polar Surface Area | 30.81 Ų |
The biological activity of this compound is largely attributed to its role as an inhibitor of specific enzymes and proteins involved in cell proliferation and survival. Preliminary studies suggest that this compound may inhibit kinesin spindle protein (KSP), which is essential for mitosis. Inhibition of KSP leads to the formation of monopolar spindles, causing cell cycle arrest and subsequent apoptosis in cancer cells .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cell Line Studies : In vitro assays demonstrated that this compound effectively inhibits the growth of various cancer cell lines by inducing apoptosis through the mitochondrial pathway .
- Mechanistic Insights : The compound's ability to induce monopolar spindles was confirmed through microscopy studies, showcasing its potential as a KSP inhibitor .
Enzyme Inhibition
In addition to its anticancer effects, this compound has shown promise as an enzyme inhibitor:
- Dihydroorotate Dehydrogenase (DHODH) Inhibition : Similar compounds have been noted for their ability to inhibit DHODH, an enzyme crucial for pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells such as those found in tumors .
Case Studies
- KSP Inhibition in Cancer Models :
- Selectivity and Toxicity :
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(butan-2-yl)-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have been studied for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting potential as therapeutic agents against malignancies such as breast and lung cancer .
Neurological Disorders
The compound has been investigated for its effects on neurological disorders through its interaction with the translocator protein (TSPO). TSPO is implicated in neuroinflammation and neurodegenerative diseases like Alzheimer's. Studies have shown that pyrazolo[1,5-a]pyrimidines can modulate TSPO activity, leading to neuroprotective effects and reduced inflammation in animal models .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of related pyrazolo compounds against various bacterial strains. For example, compounds derived from the pyrazolo framework were tested against pathogens such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
Case Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the efficacy of a series of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The results indicated that these compounds significantly inhibited tumor growth in xenograft models of breast cancer by inducing cell cycle arrest and apoptosis .
Case Study 2: Neuroprotective Effects
In a preclinical trial assessing the neuroprotective effects of TSPO ligands, researchers found that this compound reduced neuroinflammation markers in mice subjected to induced neurodegeneration . This suggests potential therapeutic benefits in treating conditions like Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural variations among pyrazolo[1,5-a]pyrimidin-7-amine derivatives include substituent positions (2, 3, 5), amine groups, and halogenation patterns. Below is a comparative analysis of analogs from the evidence:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives
Key Observations:
Substituent Position Sensitivity : The target compound’s 2-(4-ClPh) group distinguishes it from ’s 3-(2-ClPh) isomer, suggesting divergent bioactivity due to steric and electronic effects .
Amine Group Impact : Sec-butylamine (target compound) vs. pyridinylmethyl () or bis-methoxyethyl () amines influence solubility and target selectivity. For example, MPZP’s bulky amine enhances CRF1 binding .
Halogenation : 4-Chlorophenyl (target) vs. 4-fluorophenyl () substitutions may alter metabolic stability and target affinity .
Detailed Research Findings
Anti-Mycobacterial Activity ()
Pyrazolo[1,5-a]pyrimidines with 3-(4-fluorophenyl) and 5-aryl groups (e.g., compound 35 in ) exhibit potent activity against Mycobacterium tuberculosis (MIC = 0.5 µg/mL). The sec-butylamine group in the target compound may enhance membrane permeability compared to pyridinylmethyl analogs .
CRF1 Receptor Antagonism ()
MPZP () demonstrates that 3-aryl and 2,5-dimethyl substitutions are critical for CRF1 inhibition. The target compound’s 2-(4-ClPh) group could mimic MPZP’s 3-(4-MeO-2-MePh) in receptor binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
